2-{1-benzyl-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}-N-[(4-fluorophenyl)methyl]acetamide
Description
Historical Development of Pyrrolo[2,3-c]Pyridine Scaffolds
The pyrrolo[2,3-c]pyridine scaffold emerged as a focus of synthetic organic chemistry in the early 21st century, driven by its structural similarity to indole alkaloids and azaindoles. Early synthetic routes relied on multistep cyclization reactions, but recent innovations have prioritized atom economy and regioselectivity. For example, a 2024 study demonstrated the use of Vilsmeier–Haack reactions on 4-aroyl pyrroles to construct pyrrolo[2,3-c]pyridines via intermediate dicarbonyl derivatives. This method achieved regiocontrol by leveraging DFT calculations to predict the stability of condensation products. Concurrently, cyclo-condensation strategies using 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile and active methylene compounds (e.g., acetylacetone, malononitrile) enabled the synthesis of substituted pyrrolo[2,3-b]pyridines, a related scaffold.
Table 1: Evolution of Pyrrolo[2,3-c]Pyridine Synthesis Methods
| Year | Methodology | Key Innovation | Reference |
|---|---|---|---|
| 2023 | Cyclo-condensation | Use of catalytic HCl in acetic acid | |
| 2024 | Vilsmeier–Haack reaction | DFT-guided regioselectivity |
Significance in Heterocyclic Medicinal Chemistry
Pyrrolo[2,3-c]pyridines occupy a privileged position in drug design due to their dual pharmacophoric character: the pyrrole ring enables π-π stacking with aromatic residues in enzyme active sites, while the pyridine nitrogen enhances solubility and hydrogen-bonding capacity. Derivatives of this scaffold have demonstrated kinase inhibition, antiviral activity, and antitumor properties. For instance, pyrrolo[3,2-c]pyridine analogues exhibited nanomolar inhibition of FMS kinase (IC~50~ = 30–96 nM), a target in cancer and inflammatory diseases. Similarly, pyrrolo[3,4-c]pyridines showed promise as respiratory syncytial virus (RSV) fusion inhibitors, with pyridine-substituted derivatives achieving preclinical candidacy due to favorable pharmacokinetics.
Table 2: Biological Activities of Pyrrolopyridine Analogues
Research Evolution and Current Positioning
Recent studies have shifted toward optimizing pyrrolo[2,3-c]pyridine derivatives for target specificity and synthetic scalability. The 2024 synthesis of 6-azaindoles via glycine methyl ester condensations exemplifies efforts to diversify substitution patterns while maintaining reaction efficiency. Concurrently, structure-activity relationship (SAR) studies on pyrrolo[3,2-c]pyridines revealed that diarylurea substituents enhance FMS kinase selectivity, with compound 1r exhibiting 3.2-fold greater potency than earlier leads. Computational modeling has further refined these efforts; for example, DFT analyses of pyrrolo[2,3-d]pyridazine formation mechanisms clarified the role of hydrazine orientation in product distribution.
Interdisciplinary Relevance in Pharmaceutical Sciences
The development of pyrrolo[2,3-c]pyridine derivatives intersects synthetic chemistry, computational biology, and pharmacology. Organic chemists have employed advanced techniques like the Vilsmeier–Haack reaction to construct fused rings, while pharmacologists utilize high-throughput screening to identify kinase inhibitors. Computational studies bridge these domains: DFT calculations predict reaction pathways, and molecular docking simulations optimize drug-target interactions. This synergy is exemplified by pyrrolo[3,4-c]pyridine-based matrix metalloproteinase (MMP) inhibitors, where synthetic accessibility and enzymatic selectivity were jointly prioritized.
Properties
IUPAC Name |
2-(1-benzyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)-N-[(4-fluorophenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20FN3O2/c24-20-8-6-17(7-9-20)14-25-21(28)16-27-13-11-19-10-12-26(22(19)23(27)29)15-18-4-2-1-3-5-18/h1-13H,14-16H2,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWPAGEJURYTXPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC3=C2C(=O)N(C=C3)CC(=O)NCC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-{1-benzyl-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}-N-[(4-fluorophenyl)methyl]acetamide typically involves multiple steps, starting from commercially available starting materials. The synthetic route may include the following steps:
Formation of the pyrrolo[2,3-c]pyridine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the benzyl group: This step may involve nucleophilic substitution reactions where a benzyl halide reacts with the pyrrolo[2,3-c]pyridine intermediate.
Introduction of the fluorobenzyl group: Similar to the benzyl group introduction, this step may involve nucleophilic substitution reactions with a fluorobenzyl halide.
Acetylation: The final step involves the acetylation of the intermediate to form the acetamide derivative.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions.
Chemical Reactions Analysis
2-{1-benzyl-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}-N-[(4-fluorophenyl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to reduce other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyl and fluorobenzyl positions.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-{1-benzyl-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}-N-[(4-fluorophenyl)methyl]acetamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly as an inhibitor of specific enzymes or receptors involved in disease pathways.
Cancer Research: Due to its potential inhibitory activity against certain kinases, the compound is investigated for its anti-cancer properties.
Biological Studies: The compound is used in various biological assays to study its effects on cellular processes and signaling pathways.
Chemical Biology: The compound serves as a tool for probing biological systems and understanding the molecular mechanisms of action of related compounds.
Mechanism of Action
The mechanism of action of 2-{1-benzyl-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}-N-[(4-fluorophenyl)methyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor by binding to the active site of the target protein, thereby blocking its activity. This can lead to the modulation of downstream signaling pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and the disease being studied.
Comparison with Similar Compounds
Key Observations :
- Core Heterocycles: The target’s pyrrolo[2,3-c]pyridine differs from the pyrazolo[3,4-b]pyridine in (pyrazole vs. pyrrole fusion) and the benzo[b][1,4]oxazin-3(4H)-one in (oxazinone vs. pyrrolo-pyridine). These variations influence electronic properties and binding interactions .
- Fluorinated Substituents : The 4-fluorophenyl group in the target and compound 4f () is a common pharmacophore enhancing metabolic stability and target affinity .
Spectroscopic and Physicochemical Properties
Data from analogues provide indirect insights:
Notes:
- The acetamide moiety in the target and compound 4f () produces similar IR absorptions (~1684 cm⁻¹ for C=O), confirming functional group integrity .
- Melting points suggest that fluorinated derivatives (e.g., 4f) exhibit higher thermal stability than non-fluorinated analogues like (R)-22p .
Pharmacological Potential (Inferred)
- Kinase Inhibition : Pyrrolo-pyridine/ pyrimidine cores (as in ) are prevalent in kinase inhibitors (e.g., JAK/STAT inhibitors) .
Biological Activity
The compound 2-{1-benzyl-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}-N-[(4-fluorophenyl)methyl]acetamide is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and therapeutic applications, supported by relevant research findings.
Structural Characteristics
The molecular formula of the compound is , with a molecular weight of 385.5 g/mol. The structure includes a pyrrolo[2,3-c]pyridine core, which is known for its diverse biological activities. The presence of the benzyl and fluorophenyl groups enhances its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 385.5 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
The biological activity of this compound appears to be linked to its ability to interact with various molecular targets in the body. Preliminary studies suggest that it may exhibit:
- Anticancer Activity : The compound shows potential in inhibiting tumor growth through mechanisms that may involve apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : It may modulate inflammatory pathways, potentially acting as a COX-II inhibitor, similar to other compounds in its class.
- Antimicrobial Properties : Some derivatives have demonstrated effectiveness against bacterial strains, indicating potential use as an antimicrobial agent.
Anticancer Activity
A study published in the Journal of Medicinal Chemistry highlighted the compound's ability to inhibit cancer cell proliferation in vitro. It was found to induce apoptosis in human cancer cell lines through the activation of caspase pathways .
Anti-inflammatory Potential
Research indicated that compounds with similar structures exhibited significant COX-II inhibitory activity. For instance, derivatives were tested with IC50 values ranging from to against COX-II, suggesting that our compound could have comparable efficacy .
Antimicrobial Efficacy
In vitro studies have shown that certain analogs exhibit promising antimicrobial activity against Gram-positive bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis .
Table 2: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the key synthetic methodologies for preparing 2-{1-benzyl-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}-N-[(4-fluorophenyl)methyl]acetamide?
- Answer : The synthesis involves multi-step reactions, including:
- Step 1 : Formation of the pyrrolo[2,3-c]pyridine core via cyclization of precursor amines and ketones under reflux conditions in solvents like dimethylformamide (DMF) or toluene .
- Step 2 : Benzylation at the N1 position using benzyl halides in the presence of a base (e.g., NaH) .
- Step 3 : Acetamide coupling via nucleophilic substitution between the intermediate amine and 4-fluorobenzyl bromide, optimized at 60–80°C in acetonitrile .
- Purification : Techniques such as column chromatography (silica gel, CH₂Cl₂/MeOH) and recrystallization are critical for isolating the final compound with >95% purity .
Q. How is the structural integrity of this compound validated post-synthesis?
- Answer : Characterization employs:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and stereochemistry (e.g., benzyl protons at δ 4.5–5.0 ppm, fluorophenyl signals at δ 7.2–7.4 ppm) .
- Mass Spectrometry (HRMS) : To verify molecular formula (e.g., C₂₃H₂₀FN₃O₂ requires m/z 397.154) .
- High-Performance Liquid Chromatography (HPLC) : Purity assessment using C18 columns with UV detection at 254 nm .
Q. What preliminary biological assays are used to evaluate its activity?
- Answer : Early-stage screening includes:
- Enzyme Inhibition Assays : Testing against kinases or proteases (IC₅₀ determination via fluorescence-based methods) .
- Cell Viability Assays : MTT or resazurin assays in cancer cell lines (e.g., HCT-116, HeLa) to assess cytotoxicity .
- Binding Affinity Studies : Surface plasmon resonance (SPR) to measure interactions with target proteins .
Advanced Research Questions
Q. How can synthetic routes be optimized for scalability and reduced environmental impact?
- Answer : Advanced strategies include:
- Continuous Flow Reactors : To enhance reaction efficiency and reduce solvent waste during cyclization steps .
- Green Solvents : Replacement of DMF with cyclopentyl methyl ether (CPME) or 2-methyl-THF for benzylation .
- Catalytic Methods : Use of Pd/C or Ni catalysts for selective C–N coupling, minimizing byproduct formation .
Q. How to resolve contradictions in reported biological activity across studies?
- Answer : Contradictions arise from assay variability. Mitigation involves:
- Standardized Protocols : Adopting CLSI guidelines for IC₅₀ determination .
- Structural Analog Comparison : Benchmarking against derivatives (e.g., fluorophenyl vs. chlorophenyl acetamides) to isolate substituent effects .
- Orthogonal Assays : Combining SPR, cellular thermal shift assays (CETSA), and X-ray crystallography to validate target engagement .
Q. What computational approaches support structure-activity relationship (SAR) analysis?
- Answer :
- Molecular Docking : Using AutoDock Vina to predict binding modes in kinase active sites (e.g., ATP-binding pockets) .
- Quantum Mechanical Calculations : DFT (B3LYP/6-31G*) to analyze electronic effects of the 4-fluorobenzyl group on reactivity .
- MD Simulations : GROMACS for assessing stability of protein-ligand complexes over 100-ns trajectories .
Q. What analytical challenges exist in stability studies under physiological conditions?
- Answer : Key challenges and solutions:
- Hydrolytic Degradation : Monitor via HPLC-MS at pH 7.4 (phosphate buffer, 37°C) to identify cleavage products (e.g., free pyrrolopyridine) .
- Photostability : Use amber vials and UV/Vis spectroscopy to track decomposition under ICH Q1B light conditions .
- Metabolite Profiling : LC-QTOF-MS with hepatocyte incubation to map Phase I/II metabolites .
Q. How to design derivatives with improved pharmacokinetic properties?
- Answer : Methodologies include:
- Bioisosteric Replacement : Swapping the benzyl group with pyridylmethyl to enhance solubility .
- Prodrug Strategies : Introducing ester moieties at the acetamide nitrogen for controlled release .
- LogP Optimization : Using shake-flask assays to balance hydrophobicity (target LogP 2–3) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
